Cas no 2306262-46-2 (3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol)
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
- 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol
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- MDL: MFCD31742845
- Inchi: 1S/C7H9F3N2O/c8-7(9,10)6-4-5(11-12-6)2-1-3-13/h4,13H,1-3H2,(H,11,12)
- InChI Key: NIXYOHBANBPRFL-UHFFFAOYSA-N
- SMILES: C(O)CCC1C=C(C(F)(F)F)NN=1
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A715397-1g |
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol |
2306262-46-2 | 97% | 1g |
$1544.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-100mg |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 100mg |
¥1920.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-250mg |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 250mg |
¥3075.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-500mg |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 500mg |
¥5121.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-1g |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 1g |
¥7682.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-100MG |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 100MG |
¥ 1,920.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-250MG |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 250MG |
¥ 3,075.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-500MG |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 500MG |
¥ 5,121.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-1G |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 1g |
¥ 7,682.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97420-5G |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol |
2306262-46-2 | 95% | 5g |
¥ 23,047.00 | 2023-03-08 |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol Suppliers
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol
3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol: A Comprehensive Overview
3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol, also known by its CAS number 2306262-46-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a pyrazole ring and a hydroxyl group at the terminal position of a propane chain. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its versatility in chemical synthesis and its ability to participate in various chemical reactions. The trifluoromethyl group adds further functionality, enhancing the compound's potential for applications in drug design, agrochemicals, and advanced materials.
The synthesis of 3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient pathways for constructing the pyrazole ring, particularly through the use of transition metal catalysts such as palladium or copper complexes. These methods not only improve the overall process but also pave the way for the exploration of related compounds with similar structural motifs.
One of the most promising areas of research involving this compound is its application in drug discovery. The hydroxyl group at the terminal position of the propane chain allows for easy functionalization, enabling researchers to explore various bioisosteres and prodrugs. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the trifluoromethyl group contributes to the compound's lipophilicity, which is crucial for improving bioavailability and pharmacokinetic properties.
In the realm of materials science, 3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol has shown promise as a precursor for the synthesis of advanced polymers and coatings. The pyrazole ring's inherent aromaticity and electron-withdrawing trifluoromethyl group make it an ideal building block for constructing materials with tailored electronic and mechanical properties. Recent research has focused on incorporating this compound into polyurethanes and epoxy resins, where it enhances both thermal stability and mechanical strength.
The environmental impact of this compound is another critical area of investigation. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of 3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol becomes essential. Preliminary studies suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in natural environments. However, further research is required to fully assess its environmental footprint across different ecosystems.
In conclusion, 3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a valuable tool in modern chemistry. As ongoing studies continue to uncover new potential uses and optimize its properties, this compound is likely to play an increasingly significant role in both academic research and industrial applications.
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